molecular formula C12H23N3O B1422499 2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1184429-52-4

2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1422499
CAS No.: 1184429-52-4
M. Wt: 225.33 g/mol
InChI Key: SYCKSEIIHDYOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one (CAS 1184446-20-5) is a synthetic organic compound with a molecular formula of C13H26N4O and a molecular weight of 254.37 g/mol . This molecule features a ketone functional group linked to both a 4-(methylamino)piperidin-1-yl moiety and a pyrrolidin-1-yl group, a heterocyclic structure frequently explored in medicinal chemistry for its potential to interact with biological targets . The specific research applications for this compound are an area of active investigation. Its structural components are commonly associated with pharmacological research. The piperidine and pyrrolidine rings are privileged scaffolds in drug discovery, often found in molecules that modulate neurological targets and various enzyme systems . For instance, related pyrrolidin-1-yl-substituted ketones have been studied as potent and selective inhibitors of monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET), with significance for research into neurological disorders . Similarly, molecules containing the 4-(methylamino)piperidine motif are investigated in the development of kinase inhibitors and other therapeutic agents . Researchers may find this compound valuable as a key intermediate or building block (building block) for the synthesis of more complex bioactive molecules or as a novel chemical entity for high-throughput screening and lead optimization campaigns. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets (SDS) should be consulted and followed prior to handling.

Properties

IUPAC Name

2-[4-(methylamino)piperidin-1-yl]-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-13-11-4-8-14(9-5-11)10-12(16)15-6-2-3-7-15/h11,13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCKSEIIHDYOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of α-Bromoketone Intermediate and Pyrrolidine Substitution

According to a method adapted from ketone synthesis literature, the α-bromoketone (compound 3) is dissolved in an ether solvent (e.g., diethyl ether or ethanol) and cooled in an ice bath. Pyrrolidine (in excess) is added rapidly, causing the formation of an orange solution and separation of an oil phase. The mixture is stirred at room temperature for 1 to 24 hours to complete substitution.

Workup involves partitioning between water and ether, washing, acid-base extractions to isolate the amine salt, and drying over magnesium sulfate. The crude product is precipitated by treatment with ethereal HCl and purified by recrystallization from ethanol/ether mixtures.

Step Reagents/Conditions Notes
α-Bromoketone + Pyrrolidine Et2O or EtOH, ice bath, 1-24 h stirring Formation of pyrrolidinyl ethanone
Workup Partition H2O/Et2O, acid/base extraction Isolation of amine salt
Purification Recrystallization from EtOH/Et2O Solid product obtained

Introduction of Methylamino Group on Piperidine

The methylamino substituent on the piperidine ring can be introduced via nucleophilic substitution or reductive amination. A common approach involves:

  • Starting from a piperidine derivative protected with a Boc group at nitrogen.
  • Reacting the 4-position of the piperidine ring with methylamine or methylamino-containing reagents.
  • Using triethylamine as a base at low temperatures (0 °C) to control reaction selectivity.
  • Removal of protecting groups (e.g., Boc) using trifluoroacetic acid (TFA) in dichloromethane.

This method ensures selective substitution at the 4-position without affecting the piperidine nitrogen.

Step Reagents/Conditions Outcome
tert-Butyl 4-(methylamino)piperidine-1-carboxylate + Triethylamine 0 °C, dry dichloromethane Substitution at 4-position
Boc deprotection TFA in dichloromethane Free methylamino-piperidine

Coupling of Piperidinyl and Pyrrolidinyl Fragments

The coupling of the methylamino-piperidine and pyrrolidinyl ethanone fragments generally involves palladium-catalyzed cross-coupling reactions or direct nucleophilic substitution depending on the intermediates.

A representative procedure includes:

  • Using PdCl2(dppf) as a catalyst.
  • Employing bases like potassium carbonate (K2CO3).
  • Refluxing in 1,4-dioxane/water mixture under inert atmosphere (argon).
  • Purification by column chromatography on silica gel using dichloromethane/methanol mixtures.

This method yields the final compound as a solid after solvent removal and chromatographic purification.

Summary Table of Preparation Steps

Preparation Step Reagents/Conditions Key Notes Reference
α-Bromoketone formation and substitution with pyrrolidine α-Bromoketone, pyrrolidine, Et2O or EtOH, ice bath, room temp stirring Formation of 1-(pyrrolidin-1-yl)ethan-1-one intermediate
Introduction of methylamino group on piperidine tert-butyl 4-(methylamino)piperidine-1-carboxylate, triethylamine, 0 °C, dry DCM; Boc deprotection with TFA/DCM Selective substitution at 4-position, removal of protecting group
Coupling of piperidinyl and pyrrolidinyl fragments PdCl2(dppf), K2CO3, 1,4-dioxane/water, reflux, Ar atmosphere Palladium-catalyzed coupling, purification by chromatography

Research Findings and Optimization Notes

  • The reaction of α-bromoketones with pyrrolidine is efficient and yields high purity intermediates, but requires careful control of temperature and solvent to avoid side products.
  • Protecting groups such as Boc on piperidine nitrogen are critical to prevent unwanted side reactions during methylamino substitution.
  • Pd-catalyzed coupling reactions are sensitive to moisture and oxygen; inert atmosphere and dry solvents improve yields and product purity.
  • Purification via recrystallization and chromatography is necessary to achieve analytical grade compound suitable for biological evaluation or further synthetic transformations.

Biological Activity

2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one, commonly referred to as Compound A , is a synthetic organic compound with a molecular formula of C12H23N3O and a molecular weight of 225.33 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological applications.

The structural characteristics of Compound A include:

  • IUPAC Name : 2-[4-(methylamino)piperidin-1-yl]-1-pyrrolidin-1-ylethanone
  • CAS Number : 1184429-52-4
  • Appearance : Powder
  • Storage Temperature : Room temperature
PropertyValue
Chemical FormulaC12H23N3O
Molecular Weight225.33 g/mol
MDL No.MFCD12154941
PubChem CID50989052

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various piperidine and pyrrolidine derivatives, including Compound A. In vitro evaluations have demonstrated that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, research highlighted that modifications on the piperidine ring can enhance antibacterial efficacy, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039 - 0.025S. aureus, E. coli
4-bromo derivativeNot specifiedVarious strains
Hydroxy-substitutedStrong inhibitionVarious strains

Neuropharmacological Effects

Compound A's structural similarity to known psychoactive substances suggests potential neuropharmacological effects. Studies have indicated that compounds with similar piperidine and pyrrolidine structures can interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction may lead to effects on mood regulation and cognitive functions, warranting further investigation into its potential as a therapeutic agent for mood disorders .

Study on Antibacterial Efficacy

A comprehensive study evaluated the antibacterial properties of various piperidine derivatives, including Compound A. The results indicated that the presence of electron-donating groups significantly enhanced antibacterial activity. The study found that derivatives with methyl substitutions exhibited increased potency against E. coli, suggesting that structural modifications can optimize bioactivity .

Neuropharmacological Assessment

Another study focused on the neuropharmacological profile of piperidine derivatives, revealing that compounds similar to Compound A could modulate neurotransmitter levels in animal models. Behavioral tests indicated improvements in anxiety-like behaviors, supporting the hypothesis that these compounds may serve as potential anxiolytics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-[4-(methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one and analogous compounds:

Compound Name Molecular Formula Key Substituents Synthesis Yield/Purity Reported Applications Reference
This compound C₁₂H₂₃N₃O 4-(Methylamino)piperidine, pyrrolidine Not reported Unknown (cataloged as research chemical)
2-(4-(tert-Butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (6b) C₁₄H₁₅F₅NO Difluoroacetamide, tert-butylphenyl HRMS-confirmed purity Pd-catalyzed coupling reaction product
(R)-2-((4-Benzoic acid)phenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (6n) C₂₄H₂₂N₄O₃ Pyridinyl thiazole, benzoic acid 88% yield Anthelmintic enzyme inhibitor
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one (5) C₁₃H₁₆BrNO Bromophenyl, piperidine Not explicitly stated Intermediate for diazo transfer reactions
1-(4-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one (119) C₁₅H₂₁NO₂ Hydroxymethyl pyrrolidine, phenyl 99% yield Artificial metalloenzyme synthesis
1-(4-Methylpiperidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one C₂₀H₃₂N₆O 4-Methylpiperidine, pyrrolidinyl pyrimidine-piperazine Not reported Unknown (structural complexity noted)

Structural and Functional Analysis

Heterocyclic Diversity: The target compound uniquely combines methylamino-piperidine and pyrrolidine groups, distinguishing it from analogs like 6b (fluorinated tert-butylphenyl) and 6n (pyridinyl thiazole-benzoic acid). These substituents likely modulate steric and electronic properties, affecting binding affinity in enzyme interactions . Compound 119 incorporates a hydroxymethyl-pyrrolidine, enhancing hydrophilicity compared to the target compound’s methylamino group .

Synthetic Accessibility :

  • The target compound lacks published synthesis details, whereas analogs like 6n and 119 were synthesized via coupling/amination (yields: 88–99%) . Lower yields (e.g., 46% purity for 6e ) highlight challenges in purifying complex heterocycles .

Compound 5 serves as a diazo transfer precursor, indicating utility in photochemical or catalytic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one, and how can reaction conditions be optimized?

  • Answer : Pd-catalyzed α-arylation of trimethylsilyl enolates is a robust method for synthesizing similar ketones (e.g., coupling pyrrolidine/piperidine derivatives with aryl halides) . Optimize reaction parameters such as catalyst loading (e.g., 5–10 mol% Pd), solvent (toluene or THF), and temperature (80–100°C). Post-synthesis purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient) ensures high yields. For example, HRMS (ESI) validation (e.g., observed m/z 308.1070 vs. calculated 308.1068) confirms structural integrity .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Answer :

  • HRMS : High-resolution mass spectrometry (e.g., ESI) to verify molecular ions (e.g., [M+H]⁺) with <5 ppm error .
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidin-1-yl vs. piperidin-1-yl groups).
  • Chromatography : HPLC or TLC (Rf comparison) to assess purity (>95% by area normalization).
  • Example HRMS Data :
Calculated [M+H]⁺Observed [M+H]⁺Error (ppm)
308.1068308.10700.6

Q. How can computational tools predict physicochemical properties relevant to experimental design?

  • Answer : Use software like MarvinSketch or ACD/Labs to calculate:

  • logP : Predict lipophilicity (e.g., ~1.5–2.5 for similar piperidine derivatives) to guide solubility studies.
  • Topological Polar Surface Area (TPSA) : ~30–40 Ų, indicating moderate membrane permeability .
  • Hydrogen Bond Donors/Acceptors : 2 donors and 3 acceptors (critical for bioavailability) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of structural modifications on biological activity?

  • Answer :

  • Substituent Variation : Replace pyrrolidin-1-yl with morpholine or piperazine to assess steric/electronic effects on target binding (e.g., apoptosis protein inhibition) .
  • Bioassays : Test derivatives in in vitro assays (e.g., cIAP/XIAP antagonism IC₅₀) to correlate structural changes with potency .
  • Docking Studies : Use X-ray crystallography data (e.g., PDB 5L6D) to model interactions with IAP BIR domains .

Q. What strategies resolve contradictions between in vitro efficacy and in vivo toxicity profiles?

  • Answer :

  • Metabolite Profiling : Use LC-MS to identify toxic metabolites (e.g., hepatic oxidation products). Adjust substituents (e.g., methyl → trifluoromethyl) to block metabolic hotspots .
  • Cardiac Safety Screening : Patch-clamp assays (hERG inhibition) and in vivo ECG monitoring to address arrhythmia risks .
  • Example Optimization : ASTX660 (phase 1/2 trial) reduced cardiac toxicity via piperazine ring fluorination .

Q. How do stereochemical considerations influence synthesis and bioactivity?

  • Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. For example, the S-enantiomer of a related pyrrolidin-1-ylpentan-1-one showed 10× higher dopamine transporter (DAT) inhibition than the R-form .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ketone formation to control stereocenters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.